molecular formula C21H16O3 B13991721 Benzyl 9-hydroxyfluorene-9-carboxylate

Benzyl 9-hydroxyfluorene-9-carboxylate

Cat. No.: B13991721
M. Wt: 316.3 g/mol
InChI Key: CMQXSSBMCCNCDT-UHFFFAOYSA-N
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Description

Benzyl 9-hydroxyfluorene-9-carboxylate is an organic compound with the molecular formula C21H16O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a benzyl ester group attached to the 9-hydroxyfluorene-9-carboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 9-hydroxyfluorene-9-carboxylate can be synthesized through several methods. One common approach involves the esterification of 9-hydroxyfluorene-9-carboxylic acid with benzyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond .

Another method involves the reaction of 9-hydroxyfluorene-9-carboxylic acid with benzyl chloride in the presence of a base, such as pyridine or triethylamine. This method also results in the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 9-hydroxyfluorene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 9-ketofluorene-9-carboxylate or 9-carboxyfluorene-9-carboxylate.

    Reduction: Formation of benzyl 9-hydroxyfluorene-9-methanol.

    Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

Benzyl 9-hydroxyfluorene-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of benzyl 9-hydroxyfluorene-9-carboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Hydroxyfluorene-9-carboxylic acid: Lacks the benzyl ester group, making it less lipophilic.

    Benzyl 9-ketofluorene-9-carboxylate: Contains a ketone group instead of a hydroxyl group, altering its reactivity.

    Benzyl 9-hydroxyfluorene-9-methanol: Contains an alcohol group instead of a carboxylate group, affecting its solubility and reactivity.

Uniqueness

Benzyl 9-hydroxyfluorene-9-carboxylate is unique due to its combination of a benzyl ester group and a hydroxyl group on the fluorene core. This structural arrangement imparts specific chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

benzyl 9-hydroxyfluorene-9-carboxylate

InChI

InChI=1S/C21H16O3/c22-20(24-14-15-8-2-1-3-9-15)21(23)18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,23H,14H2

InChI Key

CMQXSSBMCCNCDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

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